molecular formula C21H18ClN3O2 B4657459 2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine

2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine

Cat. No.: B4657459
M. Wt: 379.8 g/mol
InChI Key: KTWAEPMQONUFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a 1,3-diphenylimidazolidine core substituted with a 4-chloro-3-nitrophenyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine typically involves multi-step organic reactions. One common method starts with the acetylation of 2-nitroaniline, followed by chlorination to introduce the chloro group . The intermediate product is then reacted with diphenylimidazolidine under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include azido, thiol, and methoxy derivatives.

    Reduction: The primary product is the corresponding amine.

    Oxidation: Various oxidized forms depending on the specific conditions and reagents used.

Scientific Research Applications

2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play crucial roles in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine is unique due to its specific substitution pattern and the presence of the imidazolidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2/c22-19-12-11-16(15-20(19)25(26)27)21-23(17-7-3-1-4-8-17)13-14-24(21)18-9-5-2-6-10-18/h1-12,15,21H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWAEPMQONUFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine
Reactant of Route 2
2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine
Reactant of Route 3
2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine
Reactant of Route 4
2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine
Reactant of Route 5
2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine
Reactant of Route 6
2-(4-chloro-3-nitrophenyl)-1,3-diphenylimidazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.